Methyl 3-[(2-chlorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromobenzaldehyde and thiophene-2-carboxylic acid.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfonamide reagent.
Methylation: The final step involves the methylation of the carboxylate group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{[(2-BROMOPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
- METHYL 3-{[(2-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
- METHYL 3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C17H14ClNO4S2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
methyl 3-[(2-chlorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H14ClNO4S2/c1-23-17(20)15-16(12-7-3-5-9-14(12)24-15)25(21,22)19-10-11-6-2-4-8-13(11)18/h2-9,19H,10H2,1H3 |
InChI Key |
VEGXCRFKLLHORC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.